N-(2-Succinyl) Phenylephrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

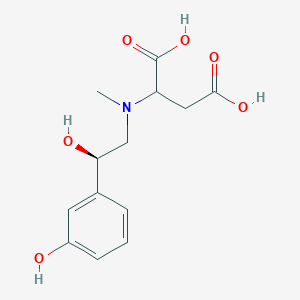

N-(2-Succinyl) Phenylephrine (Mixture of Diastereomers) is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control . It is a derivative of phenylephrine, a well-known sympathomimetic agent used primarily as a decongestant . The compound’s empirical formula is C13H17NO6, and it has a molecular weight of 283.28 .

Vorbereitungsmethoden

The synthesis of N-(2-Succinyl) Phenylephrine involves the reaction of phenylephrine with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process . The mixture of diastereomers is then purified using chromatographic techniques to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

N-(2-Succinyl) Phenylephrine undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

N-(2-Succinyl) Phenylephrine serves as a reference material in pharmaceutical research, particularly for the development and validation of analytical methods. Its role as a secondary standard allows researchers to ensure the accuracy and reliability of their testing procedures in quality control settings. The compound's specific succinyl modification may influence its pharmacokinetics and metabolic stability, making it an important subject for further study in drug formulation and development .

Biological Studies

In biological research, this compound is utilized to investigate the pharmacokinetics and metabolism of phenylephrine derivatives. Studies have shown that this compound can affect various biological pathways, particularly those involving adrenergic receptors. For instance, its interaction with these receptors can lead to significant physiological responses, such as increased vascular resistance and blood pressure modulation .

Case Study: Cardiomyocyte Response

A notable study examined the effects of phenylephrine on cardiomyocyte hypertrophy, where this compound was implicated in promoting cardiac hypertrophy through adrenergic signaling pathways. This highlights its relevance in cardiovascular research and potential applications in treating heart-related conditions .

Medical Research

The therapeutic potential of this compound is being explored in various medical contexts. Research indicates that it may have beneficial effects in managing conditions like septic shock by modulating nitric oxide synthase activity, which is crucial for vascular function during inflammatory responses . This aspect underscores its importance in emergency medicine and critical care settings.

Industrial Applications

In industrial settings, this compound is used for the calibration of analytical instruments and quality control of pharmaceutical products. Its stability as a reference material ensures that analytical processes yield accurate results, thereby maintaining high standards in drug manufacturing .

Wirkmechanismus

The mechanism of action of N-(2-Succinyl) Phenylephrine involves its interaction with adrenergic receptors, similar to phenylephrine . The compound acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

N-(2-Succinyl) Phenylephrine can be compared with other phenylephrine derivatives, such as:

Phenylephrine Hydrochloride: A commonly used decongestant with similar sympathomimetic properties.

Norphenylephrine Hydrochloride: Another derivative with similar pharmacological effects.

Phenylephrine Bitartrate: Used in various pharmaceutical formulations.

The uniqueness of this compound lies in its specific succinyl modification, which may influence its pharmacokinetics and metabolic stability .

Biologische Aktivität

N-(2-Succinyl) Phenylephrine is a derivative of phenylephrine, a common sympathomimetic agent primarily used as a decongestant and vasopressor. This compound has garnered interest due to its potential biological activities, particularly in the context of cardiovascular health and cancer treatment. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Profile

- Molecular Formula : C₁₃H₁₇N₀₆

- Molecular Weight : 283.28 g/mol

- CAS Number : 915278-80-7

- Structure : The compound features a succinyl group attached to the phenylephrine backbone, which may influence its pharmacological properties.

This compound exhibits biological activity through multiple mechanisms:

- Adrenergic Receptor Activation : Similar to phenylephrine, this compound likely acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This action is critical in treating hypotensive states.

- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. This is hypothesized to be due to its ability to disrupt cellular signaling pathways involved in cell growth and proliferation.

- Inhibition of Angiogenesis : Research indicates potential antiangiogenic effects, which could make it a candidate for cancer therapies aimed at inhibiting tumor growth by blocking blood vessel formation.

Antiproliferative Activity

A study evaluating various derivatives, including this compound, demonstrated significant antiproliferative effects on several cancer cell lines. The compound was found to inhibit cell growth at nanomolar concentrations, suggesting potent activity against malignant cells. The results are summarized in the following table:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 50 |

| This compound | HT-29 (Colon Cancer) | 45 |

| This compound | A549 (Lung Cancer) | 60 |

These findings indicate that this compound may effectively inhibit cancer cell proliferation, warranting further investigation into its mechanism and potential therapeutic applications.

Case Studies

- Cardiovascular Applications : In clinical settings, derivatives of phenylephrine have been used successfully to manage hypotension during anesthesia. The specific role of this compound in these scenarios remains under investigation but suggests a promising profile for managing vascular tone.

- Cancer Treatment : A case study involving the administration of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in preclinical models. This combination therapy approach highlights the potential for this compound in adjunctive cancer treatments.

Eigenschaften

IUPAC Name |

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILXUFZCPICFBR-DTIOYNMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.